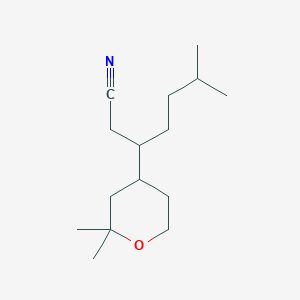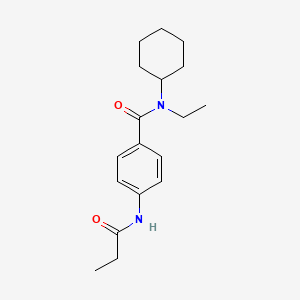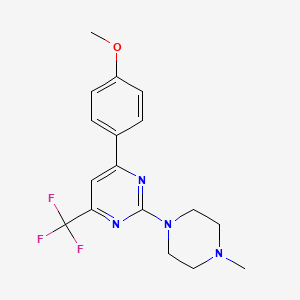
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanenitrile
Overview
Description
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanenitrile is a chemical compound that has been widely studied due to its potential applications in the field of pharmaceuticals. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In
Mechanism of Action
The mechanism of action of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanenitrile is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. The compound has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanenitrile has been found to exhibit various biochemical and physiological effects. Some of the effects are:
1. Anti-inflammatory effect: The compound has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the inflammatory response.
2. Anticancer effect: 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanenitrile has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
3. Antimicrobial effect: The compound has been found to exhibit antimicrobial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
Advantages and Limitations for Lab Experiments
The advantages and limitations of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanenitrile for lab experiments are:
Advantages:
1. The compound is easy to synthesize and purify, making it readily available for research.
2. The compound exhibits various biochemical and physiological effects, making it a promising candidate for drug development.
3. The compound has been extensively studied, and its properties are well-documented.
Limitations:
1. The mechanism of action of the compound is not fully understood, making it difficult to design experiments to study its effects.
2. The compound may exhibit toxicity at high concentrations, making it important to carefully control the dosage in lab experiments.
3. The compound may exhibit different effects in different cell types, making it important to carefully select the cell type for experiments.
Future Directions
There are several future directions for the study of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanenitrile. Some of the directions are:
1. Further studies are needed to understand the mechanism of action of the compound.
2. The compound may be used in combination with other drugs to enhance its effects.
3. The compound may be modified to improve its pharmacokinetic properties, such as bioavailability and half-life.
4. The compound may be tested in animal models to evaluate its efficacy and safety.
5. The compound may be tested in clinical trials to evaluate its efficacy and safety in humans.
Conclusion:
In conclusion, 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanenitrile is a promising compound that exhibits various biochemical and physiological effects. The compound has potential applications in the field of drug development, particularly in the treatment of inflammatory diseases, cancer, and microbial infections. Further studies are needed to fully understand the mechanism of action of the compound and to evaluate its efficacy and safety in animal models and clinical trials.
Scientific Research Applications
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanenitrile has been extensively studied for its potential applications in drug development. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. Some of the scientific research applications of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanenitrile are:
1. Anti-inflammatory agent: The compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
2. Anticancer agent: 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanenitrile has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. The compound has shown promising results in the treatment of various types of cancer.
3. Antimicrobial agent: The compound has been found to exhibit antimicrobial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
properties
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-6-methylheptanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO/c1-12(2)5-6-13(7-9-16)14-8-10-17-15(3,4)11-14/h12-14H,5-8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZSHGGMQFMXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CC#N)C1CCOC(C1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4235357.png)
![2-{[(benzylthio)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B4235364.png)
![4-({5-[(phenylthio)methyl]-2-furoyl}amino)phenyl thiocyanate](/img/structure/B4235382.png)

![2-bromo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4235399.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-4-(propionylamino)benzamide](/img/structure/B4235413.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2,5-dichloro-N-ethylbenzenesulfonamide](/img/structure/B4235424.png)
![2-iodo-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4235430.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4235439.png)
![2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4235440.png)
![4-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4235441.png)

![5-chloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4235462.png)